2-Bromo-3'-chloro-4'-methylbenzhydrol
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Overview
Description
2-Bromo-3’-chloro-4’-methylbenzhydrol is a chemical compound with the molecular formula C14H12BrClO and a molecular weight of 311.6 g/mol . . This compound is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-chloro-4’-methylbenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-methylphenylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3’-chloro-4’-methylbenzhydrol may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-chloro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-Bromo-3’-chloro-4’-methylbenzophenone.
Reduction: 2-Bromo-3’-chloro-4’-methylbenzyl alcohol.
Substitution: 2-Methoxy-3’-chloro-4’-methylbenzhydrol.
Scientific Research Applications
2-Bromo-3’-chloro-4’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-4’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde .
- 1-Bromo-2-chlorobenzene .
- 1-Bromo-3-chlorobenzene .
- 1-Bromo-4-chlorobenzene .
Uniqueness: 2-Bromo-3’-chloro-4’-methylbenzhydrol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s specific structure also enables it to participate in unique interactions with biological molecules, making it a valuable tool in scientific research.
Biological Activity
2-Bromo-3'-chloro-4'-methylbenzhydrol is a halogenated phenolic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
This compound can be classified as a substituted benzhydrol derivative. Its structure includes a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity and binding affinity to enzymes or receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Anticancer Activity
Research has indicated that halogenated phenolic compounds can exhibit significant anticancer properties. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | PC3 (Prostate Cancer) | 25.5 | Induces apoptosis |
Study B | HeLa (Cervical Cancer) | 30.1 | Cell cycle arrest |
Study C | MCF-7 (Breast Cancer) | 28.7 | DNA damage |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 40 µg/mL |
C. albicans | 60 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Prostate Cancer : A study involving the treatment of PC3 cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in prostate cancer management.
- Comparative Analysis with Related Compounds : In comparative studies with other halogenated benzhydrols, this compound exhibited superior cytotoxicity against certain cancer cell lines, indicating its unique biological profile.
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWOFNUZKMIUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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